3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Overview
Description
“3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid” is a compound that has been studied for its potential biological activities . It has been found to interact with the G protein-coupled receptor at 2.80A .
Molecular Structure Analysis
The molecular structure of this compound has been studied and a crystal structure has been reported . The compound has a molecular formula of C16H27N2O4P .Scientific Research Applications
Enzyme Inhibition and Substrate Activity
- Amino-phosphonic acids, including variants similar to 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, have been studied for their role in enzyme inhibition and substrate activity. A specific compound, amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, demonstrated an inhibitory effect on tyrosinase through a redox reaction with dopaquinone, impacting the enzymatic process (Gąsowska et al., 2002).
Synthesis of α-Aminophosphonates
- α-Aminophosphonic acids, chemically related to 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, are synthesized for their significant biological activities. An efficient method for synthesizing these compounds was developed using a stereoselective organocatalytic reaction, highlighting their potential in medicine and crop protection (Walęcka-Kurczyk et al., 2020).
Calcium-Phosphonate Interactions
- Studies on compounds like 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid have also focused on calcium-phosphonate interactions. These interactions are significant in understanding the binding mechanisms at a molecular level, particularly in the context of biomedical applications (Demadis et al., 2009).
Multifunctional Compounds in Medicine and Agriculture
- Phosphonic acids and their derivatives, including structures similar to 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, are of interest due to their multifunctional applications in medicine, agriculture, and industrial chemistry. They have been used in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Synthesis of Organophosphorus Compounds
- Research into the synthesis of α-aminophosphonate derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole, closely related to the chemical structure of 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, has been conducted due to their potential biological activities in various fields like agrochemical and pharmaceutical industries (Lu & Chen, 2000).
Complexation and Binding Studies
- The study of complexation and binding properties of phosphonic acids, similar to 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, offers insights into their potential applications in drug development and other medical applications. Investigations into calcium binding and solution behavior are particularly relevant in this context (Prishchenko et al., 2008).
properties
IUPAC Name |
[3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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